Oleoylimidazolide

Overview

Description

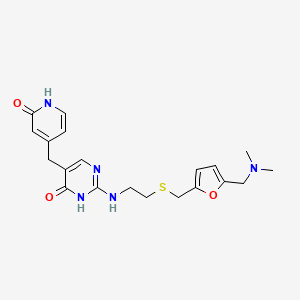

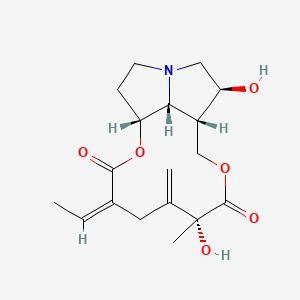

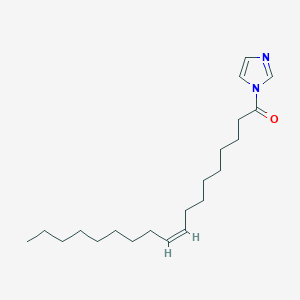

Oleoylimidazolide is a chemical compound with the molecular formula C21H36N2O and a molecular weight of 332.52 . It is used as an intermediate in the synthesis of Oleoyl-L-carnitine-d3 , a long-chain fatty ester of carnitine which is accumulated and released into the circulation, in fatty-acid oxidation defects .

Synthesis Analysis

The synthesis of imidazolines, the class of compounds to which Oleoylimidazolide belongs, has been the subject of extensive research . Imidazoline surfactants are synthesized through a variety of methods, including the reaction of fatty acids with aminoethyl ethanolamine . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of Oleoylimidazolide can be analyzed using various tools and techniques . For instance, MolView, a structural formula editor and 3D model viewer, can be used to draw the molecule and convert it into a 3D model .Physical And Chemical Properties Analysis

Oleoylimidazolide has a molecular weight of 332.52 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications

OLED Applications

Imidazole derivatives, including compounds like Oleoylimidazolide, have been extensively investigated for applications in Organic Light-Emitting Diodes (OLEDs). These studies focus on molecular design tactics for various functions in OLEDs, such as electron-transporting materials, emitters, and host materials. The versatility of imidazole derivatives in OLEDs highlights their potential in advancing electronic display technologies (Chen, Zhu, & Lee, 2018).

Bitumen Ageing Inhibitor

Oleic imidazoline, a compound related to Oleoylimidazolide, has been tested as an ageing inhibitor in bitumen. The addition of oleic imidazoline enhances the colloidal stability of aged bitumens and demonstrates dispersant and antioxidant effects. This indicates its potential as an environmentally friendly additive in construction materials (Gawel, Czechowski, & Kosno, 2016).

Neuroprotection in Parkinson's Disease

Oleanolic acid, a related compound to Oleoylimidazolide, has shown promise in protecting against neurodegeneration caused by toxins like 6-hydroxydopamine in Parkinson's disease models. Its antioxidative properties suggest a potential therapeutic application in neurodegenerative diseases (Mabandla, Nyoka, & Daniels, 2015).

Cancer Therapy

Studies have explored the use of derivatives of oleanolic acid, similar to Oleoylimidazolide, in inhibiting thyroid cancer cell proliferation. These derivatives act on growth-promoting signal pathways and exhibit antioxidant effects, suggesting a potential role in developing new therapies for thyroid cancer (Bulotta et al., 2013).

Antiproliferative Activity in Cancer Cells

Imidazole derivatives of oleanolic acid have been synthesized and evaluated for their antiproliferative activity in various solid tumor cells. These studies reveal the potential of these compounds in cancer treatment, highlighting their ability to induce apoptosis and influence cell proliferation pathways (Leal et al., 2013).

Protection of Human Sperm Cells

Oleoylethanolamide, a compound related to Oleoylimidazolide, has demonstrated protective effects against oxidative damage in human sperm cells. This suggests its potential application in treating idiopathic infertility by reducing DNA strand breaks and improving sperm cell viability (Ambrosini et al., 2006).

Corrosion Inhibition

Oleic imidazoline, similar to Oleoylimidazolide, has been used as a corrosion inhibitor, particularly in the oilfield mining industry. Its effectiveness in preventing carbon dioxide induced corrosion in carbon steel highlights its importance in industrial applications (Wahyuningrum et al., 2008).

properties

IUPAC Name |

(Z)-1-imidazol-1-yloctadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-19-18-22-20-23/h9-10,18-20H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVFNKRGKLUGOJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleoylimidazolide | |

CAS RN |

64833-92-7 | |

| Record name | Oleoylimidazolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064833927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)

![1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1239096.png)

![5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)